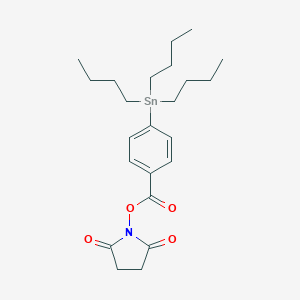

N-Succinimidyl 4-(tri-n-butylstannyl)benzoate

Beschreibung

Eigenschaften

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 4-tributylstannylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8NO4.3C4H9.Sn/c13-9-6-7-10(14)12(9)16-11(15)8-4-2-1-3-5-8;3*1-3-4-2;/h2-5H,6-7H2;3*1,3-4H2,2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOYKOFHWTNBVBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=CC=C(C=C1)C(=O)ON2C(=O)CCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H35NO4Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00148234 | |

| Record name | N-Succinimidyl 4-(tri-n-butylstannyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00148234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

508.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107759-58-0 | |

| Record name | N-Succinimidyl 4-(tri-n-butylstannyl)benzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107759580 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Succinimidyl 4-(tri-n-butylstannyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00148234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to N-Succinimidyl 4-(tri-n-butylstannyl)benzoate: A Pivotal Reagent in Bioconjugation and Radiopharmaceutical Development

Introduction: Bridging Biology and Radiochemistry

In the intricate landscape of modern drug development and molecular imaging, the ability to selectively label biomolecules with reporter moieties—be it fluorophores, cytotoxic drugs, or radionuclides—is of paramount importance. N-Succinimidyl 4-(tri-n-butylstannyl)benzoate is a critical organotin reagent that serves as a cornerstone in this endeavor, particularly in the fields of radiopharmaceutical chemistry and bioconjugation.[1] Its molecular architecture is elegantly bifunctional: an N-hydroxysuccinimide (NHS) ester provides a reactive handle for conjugation to proteins and peptides, while a strategically positioned tri-n-butylstannyl group acts as a versatile site for the introduction of radiohalogens.[1]

This guide offers an in-depth exploration of the chemical properties, synthesis, reactivity, and applications of this compound. It is intended for researchers, scientists, and drug development professionals who seek to leverage this powerful tool for the creation of sophisticated biomolecular probes and therapeutics. We will delve into the causality behind its utility, providing not just protocols, but the scientific rationale that underpins them.

Physicochemical and Spectroscopic Profile

The physical and chemical characteristics of this compound are fundamental to its handling, storage, and reactivity. A summary of its key properties is presented below.

| Property | Value | Source(s) |

| CAS Number | 107759-58-0 | [1][2] |

| Molecular Formula | C₂₃H₃₅NO₄Sn | [2][3][4] |

| Molecular Weight | ~508.2 g/mol | [1][2][3][5] |

| Appearance | Syrupy oil | [4] |

| Purity | ≥ 98% (by NMR) | [4] |

| Canonical SMILES | CCCC(CCCC)C1=CC=C(C=C1)C(=O)ON2C(=O)CCC2=O | [1] |

| InChI Key | LOYKOFHWTNBVBE-UHFFFAOYSA-N | [1] |

| Storage Conditions | Store at 0 - 8 °C; For long-term stability, storage at -80°C in anhydrous DMSO or DMF under an argon overlay is recommended to limit oxidation and hydrolysis. | [3][4] |

Spectroscopic Characterization: The identity and purity of this compound are routinely confirmed by spectroscopic methods.

-

¹H NMR (CDCl₃): Key signals include aromatic protons observed as doublets around δ 7.65 and 8.06 ppm, a singlet for the succinimide protons at approximately δ 2.90 ppm, and a complex multiplet for the 27 protons of the tri-n-butylstannyl group between δ 0.50-2.20 ppm.[6]

-

Infrared (IR): Characteristic absorption bands are observed around 1780 and 1750 cm⁻¹, corresponding to the carbonyl stretching of the succinimidyl ester.[6]

-

High-Resolution Mass Spectrometry (HRMS): This technique is used to confirm the precise molecular weight.[3]

Synthesis and Purification: A Two-Step Approach

The synthesis of this compound is typically achieved through a reliable two-step process, which offers good yields and high purity of the final product.[1]

Synthetic Pathway Overview

The synthesis begins with the activation of a commercially available starting material, 4-iodobenzoic acid, followed by a palladium-catalyzed Stille coupling reaction to introduce the organotin moiety.

Detailed Experimental Protocol: Synthesis

Step 1: Synthesis of N-Succinimidyl 4-iodobenzoate

-

Dissolve 4-iodobenzoic acid in a suitable anhydrous solvent (e.g., tetrahydrofuran, THF).

-

Add N-hydroxysuccinimide (NHS) (1.0 equivalent) and a carbodiimide coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents).

-

Stir the reaction mixture at room temperature for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter off the urea byproduct.

-

Concentrate the filtrate under reduced pressure and purify the crude product by silica gel chromatography to yield N-succinimidyl 4-iodobenzoate.[1]

Step 2: Synthesis of this compound

-

Dissolve N-succinimidyl 4-iodobenzoate in an appropriate solvent (e.g., anhydrous THF or toluene).

-

Add hexabutylditin (1.1 equivalents) and a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).

-

Heat the mixture under an inert atmosphere (e.g., argon) and stir for several hours.

-

Monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture and remove the solvent in vacuo.

-

Purify the residue by silica gel chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain the final product as a syrupy oil. The purity should be confirmed by UPLC-MS and ¹H-NMR.[1]

Chemical Reactivity and Mechanism of Action

The utility of this compound stems from its dual reactivity, allowing for a two-stage modification of biomolecules.

-

Radiohalogenation via Destannylation: The tri-n-butylstannyl group is susceptible to electrophilic substitution. This allows for the efficient replacement of the stannyl group with a radiohalogen, such as ¹⁸F, ¹²³I, ¹²⁵I, ¹³¹I, or ²¹¹At, using an appropriate oxidizing agent.[1][7] This reaction is rapid and high-yielding, forming the activated, radiolabeled benzoate intermediate.[8]

-

Bioconjugation via Amide Bond Formation: The NHS ester is a highly reactive group that readily couples with primary amines (e.g., the ε-amino group of lysine residues on a protein or the N-terminus) under mild, slightly alkaline conditions (pH 7.5-8.5).[9] This reaction forms a stable amide bond, covalently attaching the radiolabeled benzoate moiety to the target biomolecule.[1]

Core Applications in Research and Development

This bifunctional linker is a cornerstone for the indirect radiolabeling of sensitive biomolecules like monoclonal antibodies (mAbs), peptides, and proteins.[1][10] The indirect approach is often superior to direct labeling methods (e.g., using Iodogen or Chloramine-T), which can expose the biomolecule to harsh oxidizing conditions, potentially compromising its biological activity.[8][11]

Key Advantages:

-

Improved in vivo Stability: Biomolecules labeled using this method exhibit significantly lower rates of dehalogenation in vivo. This is evidenced by markedly reduced uptake of radioactivity in the thyroid gland, a common issue with direct iodination methods.[8][11][12]

-

Enhanced Tumor Targeting: The increased stability of the radiolabel leads to higher accumulation in target tissues, such as tumors, and improved tumor-to-normal-tissue ratios.[3][11]

-

Versatility: The stannyl precursor can be used to introduce various radiohalogens, making it a versatile platform for developing agents for different imaging modalities (PET, SPECT) and targeted radiotherapy.[1][7]

Application Workflow: Radioiodination of Monoclonal Antibodies

The following protocol outlines a typical workflow for labeling a monoclonal antibody with a radioiodine isotope using this compound.

Detailed Experimental Protocol: Radioiodination

Materials:

-

This compound solution in a suitable organic solvent.

-

Sodium iodide ([¹²⁵I]NaI or [¹³¹I]NaI).

-

Oxidizing agent solution (e.g., N-chlorosuccinimide in ethanol).

-

Monoclonal antibody in a suitable buffer (e.g., borate buffer, pH 8.5).

-

C18 silica gel cartridge for purification.

-

Size-exclusion chromatography column (e.g., PD-10).

Procedure:

-

*Synthesis of N-Succinimidyl 4-[I]iodobenzoate: a. To a vial containing the this compound solution, add the radioiodide solution. b. Initiate the reaction by adding the oxidizing agent. c. Allow the reaction to proceed for 5-10 minutes at room temperature. The radiochemical yield should be >90%.[8]

-

Purification of the Intermediate: a. Quench the reaction. b. Load the reaction mixture onto a pre-conditioned C18 cartridge. c. Wash the cartridge with water to remove unreacted iodide. d. Elute the desired N-succinimidyl 4-[*I]iodobenzoate with an organic solvent like diethyl ether or ethyl acetate. e. Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Conjugation to the Antibody: a. Reconstitute the dried, activated intermediate in a small volume of solvent (e.g., DMSO). b. Immediately add this solution to the antibody solution (pH 8.5). c. Incubate the mixture for 30 minutes at room temperature with gentle agitation.[8]

-

Purification of the Radiolabeled Antibody: a. Apply the reaction mixture to a size-exclusion column to separate the radiolabeled antibody from small-molecule impurities. b. Collect the protein-containing fractions and determine the radiochemical purity and specific activity.

Comparative Insights: Isomers and Analogs

While this compound is highly effective, related compounds have been synthesized to fine-tune properties for specific applications.

-

N-Succinimidyl 3-(tri-n-butylstannyl)benzoate (ATE): The meta-isomer of the title compound. It has been extensively used for radiohalogenation and has demonstrated excellent tumor localization and in vivo stability.[8][11] Comparative studies suggest that while both para and meta isomers are effective, their biodistribution profiles may differ due to changes in lipophilicity.[3]

-

N-Succinimidyl 4-methyl-3-(tri-n-butylstannyl)benzoate (MATE): This analog includes a methyl group on the benzoate ring. While it also provides low thyroid uptake, the radioiododestannylation reaction proceeds more slowly than with ATE.[12][13] Furthermore, F(ab')₂ fragments labeled with MATE showed significantly higher kidney uptake, which could be a limitation for certain applications.[12]

-

Trimethylstannyl Analogs (e.g., m-MeATE): Variants using a trimethylstannyl group instead of tributylstannyl have also been developed. These are often used for labeling with different radiohalogens, such as astatine-211, and may offer different reaction kinetics.[3][14]

Conclusion: An Indispensable Tool for Innovation

This compound is more than just a chemical reagent; it is an enabling technology. Its well-defined, dual-reactive nature provides a robust and reproducible platform for the development of next-generation radiopharmaceuticals and bioconjugates. By facilitating the stable attachment of radiohalogens to sensitive biomolecules, it has significantly advanced the fields of molecular imaging and targeted radiotherapy, offering researchers a reliable method to improve the in vivo performance of their targeted agents. The continued exploration of this and related structures will undoubtedly fuel further innovation in the diagnosis and treatment of disease.

References

-

PrepChem.com. Synthesis of this compound. [Link]

-

Garg, P. K., Garg, S., & Zalutsky, M. R. (1993). N-succinimidyl 4-methyl-3-(tri-n-butylstannyl)benzoate: Synthesis and Potential Utility for the Radioiodination of Monoclonal Antibodies. Nuclear Medicine and Biology, 20(4), 379-387. [Link]

-

ResearchGate. N-succinimidyl 4-methyl-3-(tri-n-butylstannyl)benzoate: Synthesis and potential utility for the radioiodination of monoclonal antibodies. [Link]

-

PubChem. N-Succinimidyl-3-(tri-n-butylstannyl)benzoate. [Link]

-

Zalutsky, M. R., Noska, M. A., Colapinto, E. V., Garg, P. K., & Vaidyanathan, G. (1989). Enhanced tumor localization and in vivo stability of a monoclonal antibody radioiodinated using N-succinimidyl 3-(tri-n-butylstannyl)benzoate. Cancer Research, 49(19), 5543-5549. [Link]

-

Zalutsky, M. R., & Narula, A. S. (1988). Astatination of proteins using an N-succinimidyl tri-n-butylstannyl benzoate intermediate. International Journal of Radiation Applications and Instrumentation. Part A. Applied Radiation and Isotopes, 39(3), 227-232. [Link]

-

Zalutsky, M. R., & Narula, A. S. (1988). Radiohalogenation of a monoclonal antibody using an N-succinimidyl 3-(tri-n-butylstannyl)benzoate intermediate. Cancer Research, 48(6), 1446-1450. [Link]

-

Stephanopoulos, N., & Francis, M. B. (2011). Choosing an effective protein bioconjugation strategy. Nature Chemical Biology, 7(12), 876-884. [Link]

-

Elgqvist, J., et al. (2000). Chloramine-T in high-specific-activity radioiodination of antibodies using N-succinimidyl-3-(trimethylstannyl)benzoate as an intermediate. Journal of Nuclear Medicine, 41(5), 853-859. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 107759-58-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. N-Succinimidyl-3-(tri-n-butylstannyl)benzoate | C23H35NO4Sn | CID 130716 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. prepchem.com [prepchem.com]

- 7. Astatination of proteins using an N-succinimidyl tri-n-butylstannyl benzoate intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Radiohalogenation of a monoclonal antibody using an N-succinimidyl 3-(tri-n-butylstannyl)benzoate intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Advances in Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. jk-sci.com [jk-sci.com]

- 11. Enhanced tumor localization and in vivo stability of a monoclonal antibody radioiodinated using N-succinimidyl 3-(tri-n-butylstannyl)benzoate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. N-succinimidyl 4-methyl-3-(tri-n-butylstannyl)benzoate: synthesis and potential utility for the radioiodination of monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Chloramine-T in high-specific-activity radioiodination of antibodies using N-succinimidyl-3-(trimethylstannyl)benzoate as an intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis protocol for N-Succinimidyl 4-(tri-n-butylstannyl)benzoate.

An In-Depth Technical Guide to the Synthesis of N-Succinimidyl 4-(tri-n-butylstannyl)benzoate

Introduction

This compound is a bifunctional molecule of significant interest in the fields of bioconjugation and radiopharmaceutical chemistry. Its structure incorporates a succinimidyl ester, which is highly reactive towards primary amines on biomolecules, and a tri-n-butylstannyl group, which can be readily substituted with radiohalogens. This dual functionality makes it a valuable precursor for the synthesis of radiolabeled compounds used in diagnostic imaging techniques such as Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT).[1] This guide provides a detailed overview of the synthetic protocols for preparing this important reagent, aimed at researchers, scientists, and professionals in drug development.

Synthetic Strategies

There are two primary synthetic routes to this compound, each with its own advantages and considerations.

-

The Stille Coupling Approach: This two-step method begins with a commercially available starting material, 4-iodobenzoic acid. The acid is first converted to its N-succinimidyl ester, followed by a palladium-catalyzed Stille coupling reaction to introduce the tri-n-butylstannyl moiety.[1]

-

The Direct Coupling Approach: This route involves the direct coupling of 4-(tri-n-butylstannyl)benzoic acid with N-hydroxysuccinimide using a coupling agent such as dicyclohexylcarbodiimide (DCC).[1][2] This method is often more direct if the stannylated benzoic acid precursor is available.

Detailed Protocol: The Direct Coupling Approach

This method is a straightforward and efficient way to synthesize the target compound, provided the starting material, 4-(tri-n-butylstannyl)benzoic acid, is accessible. The reaction relies on the activation of the carboxylic acid by DCC to facilitate the esterification with N-hydroxysuccinimide.[2][3][4][5]

Experimental Protocol

Materials:

-

4-(tri-n-butylstannyl)benzoic acid

-

N-hydroxysuccinimide (NHS)

-

Dicyclohexylcarbodiimide (DCC)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate (EtOAc)

-

Hexane

-

Acetic Acid (HOAc) (optional, for quenching)

Procedure:

-

In a round-bottom flask, dissolve 1.29 g (1.84 mmol) of 4-(tri-n-butylstannyl)benzoic acid in 18.4 mL of anhydrous THF.

-

To this solution, add 212 mg (1.84 mmol) of N-hydroxysuccinimide and 417 mg (2.02 mmol) of dicyclohexylcarbodiimide.

-

Stir the reaction mixture at room temperature for 15 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Remove the solid DCU by filtration.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel chromatography using a mobile phase of 25% ethyl acetate in hexane.

-

Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid. A yield of approximately 731 mg (78%) can be expected.[2]

Causality Behind Experimental Choices:

-

Anhydrous THF: The use of an anhydrous solvent is crucial as DCC is sensitive to water, which would lead to the formation of the unwanted dicyclohexylurea byproduct without activating the carboxylic acid.

-

DCC as a Coupling Agent: DCC activates the carboxylic acid by forming an O-acylisourea intermediate, which is a highly reactive species that is readily attacked by the hydroxyl group of N-hydroxysuccinimide to form the desired ester.[3][5][6]

-

Room Temperature Stirring: The reaction is typically carried out at room temperature for an extended period to ensure complete conversion.

-

Filtration of DCU: The dicyclohexylurea byproduct is largely insoluble in many organic solvents, allowing for its easy removal by filtration.[2]

-

Silica Gel Chromatography: This is a standard purification technique for organic compounds, effectively separating the desired product from any remaining starting materials or byproducts.[2]

Detailed Protocol: The Stille Coupling Approach

This two-step synthesis is an alternative route that starts from the more readily available 4-iodobenzoic acid.

Step 1: Synthesis of N-Succinimidyl 4-iodobenzoate

The first step involves the esterification of 4-iodobenzoic acid with N-hydroxysuccinimide. This reaction is typically carried out using a coupling agent like DCC or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in an anhydrous solvent.

Conceptual Protocol:

-

Dissolve 4-iodobenzoic acid and a slight molar excess of N-hydroxysuccinimide in an anhydrous solvent such as THF or DMF.

-

Add one equivalent of a coupling agent (e.g., DCC).

-

Stir the reaction at room temperature until completion, as monitored by TLC.

-

Filter off the urea byproduct and purify the resulting N-succinimidyl 4-iodobenzoate by recrystallization or chromatography. A similar synthesis of a related compound, N-succinimidyl 3-iodobenzoate, has been reported with a yield of 71.4%.[7][8]

Step 2: Palladium-Catalyzed Stille Coupling

The second step is a Stille cross-coupling reaction to replace the iodine atom with the tri-n-butylstannyl group.[1]

Conceptual Protocol:

-

In a reaction vessel, dissolve N-succinimidyl 4-iodobenzoate and a slight excess of hexabutylditin in a suitable solvent like toluene or dioxane.

-

Add a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄].

-

Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) until the starting material is consumed.

-

After cooling, the reaction mixture is typically worked up by removing the palladium catalyst and any unreacted tin reagents.

-

The final product is then purified by silica gel chromatography. This Stille coupling step has been reported to have a yield of 67%.[1]

Causality Behind Experimental Choices:

-

Palladium Catalyst: The palladium catalyst is essential for the Stille coupling reaction, as it facilitates the catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[9]

-

Hexabutylditin: This reagent serves as the source of the tri-n-butylstannyl group that is transferred to the aromatic ring.

-

Inert Atmosphere: The use of an inert atmosphere is necessary to prevent the oxidation and deactivation of the palladium(0) catalyst.

Purification and Characterization

The final product, this compound, is typically purified by silica gel chromatography.[2] The identity and purity of the compound can be confirmed by various analytical techniques:

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the tri-n-butylstannyl group (a complex multiplet between δ 0.50-2.20 ppm), the succinimidyl protons (a singlet around δ 2.90 ppm), and the aromatic protons (two doublets around δ 7.65 and 8.06 ppm).[2]

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit strong absorption bands corresponding to the carbonyl groups of the succinimidyl ester at approximately 1780 and 1750 cm⁻¹.[2]

-

Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the compound.

Mechanism of Action in Radiolabeling

The utility of this compound in radiopharmaceutical chemistry stems from the lability of the carbon-tin bond. The tri-n-butylstannyl group can be easily replaced by a radiohalogen, such as fluorine-18 or iodine-125, through an electrophilic substitution reaction.[1] The resulting radiolabeled benzoate can then be conjugated to a biomolecule via the reaction of the N-succinimidyl ester with a primary amine, forming a stable amide bond.

Data Summary

| Parameter | Value | Reference |

| Molecular Formula | C₂₃H₃₅NO₄Sn | N/A |

| Molecular Weight | 512.23 g/mol | N/A |

| Typical Yield (Direct Coupling) | 78% | [2] |

| ¹H NMR (CDCl₃) | δ 0.50-2.20 (m, 27H), 2.90 (s, 4H), 7.65 (d, J=8 Hz, 2H), 8.06 (d, J=8 Hz, 2H) | [2] |

| IR (neat) | 1780, 1750, 1190, 1055, 980 cm⁻¹ | [2] |

Visualizations

Experimental Workflow

Caption: Overall experimental workflow for the synthesis of this compound.

Reaction Schemes

Caption: Chemical reaction schemes for the synthesis of this compound.

References

-

PrepChem. Synthesis of this compound. [Link]

-

Hopax. The Science Behind N-Hydroxysuccinimide: Activation and Coupling in Synthesis. [Link]

-

Zalutsky, M. R., & Narula, A. S. (1993). N-succinimidyl 4-methyl-3-(tri-n-butylstannyl)benzoate: Synthesis and Potential Utility for the Radioiodination of Monoclonal Antibodies. Nuclear Medicine and Biology, 20(4), 379-387. [Link]

-

Chemistry LibreTexts. Conversion of Carboxylic acids to amides using DCC as an activating agent. [Link]

-

Vaidyanathan, G., et al. (2014). N-Succinimidyl guanidinomethyl iodobenzoate protein radiohalogenation agents: Influence of isomeric substitution on radiolabeling and target cell residualization. Nuclear Medicine and Biology, 41(8), 660-668. [Link]

-

Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]

-

Liu, Z., et al. (2005). Synthesis and 125I Labeling of N-Succinimidyl-3-(tri-n-butylstannyl)benzoate. Journal of Isotopes, 18(3), 148-152. [Link]

-

Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704-4734. [Link]

Sources

- 1. prepchem.com [prepchem.com]

- 2. organic-synthesis.com [organic-synthesis.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. N-Hydroxysuccinimide - Enamine [enamine.net]

- 5. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 6. nbinno.com [nbinno.com]

- 7. Synthesis and ~(125)I Labeling of N-Succinimidyl-3-(tri-n-butylstannyl)benzoate [tws.xml-journal.net]

- 8. Synthesis and {sup 125}I labeling of N-succinimidyl-3-(tri-n-butylstannyl)benzoate (Journal Article) | ETDEWEB [osti.gov]

- 9. uwindsor.ca [uwindsor.ca]

CAS number and molecular weight of N-Succinimidyl 4-(tri-n-butylstannyl)benzoate.

An In-Depth Technical Guide to N-Succinimidyl 4-(tri-n-butylstannyl)benzoate

Abstract

This compound is a critical bifunctional reagent extensively utilized in the fields of radiopharmaceutical chemistry and bioconjugation. Its unique molecular architecture, featuring a reactive succinimidyl ester and a versatile tri-n-butylstannyl group, enables a two-stage reaction mechanism. This allows for the efficient introduction of radiohalogens into the benzoate ring, followed by the stable covalent attachment to primary amines on biomolecules such as peptides, proteins, and antibodies. This guide provides a comprehensive overview of its chemical properties, synthesis, mechanism of action, and core applications, with a particular focus on its role as a precursor for radiolabeled prosthetic groups used in advanced medical imaging and therapy.

Compound Identification and Physicochemical Properties

This compound, hereafter referred to as S-4-TB, is an organotin compound valued for its stability and specific reactivity. Its key identifiers and properties are summarized below.

| Property | Value | Source |

| CAS Number | 107759-58-0 | [1][2] |

| Molecular Formula | C23H35NO4Sn | [2] |

| Molecular Weight | 508.2 g/mol | [1][2] |

| Canonical SMILES | CCCC(CCCC)C1=CC=C(C=C1)C(=O)ON2C(=O)CCC2=O | [1] |

| InChI Key | LOYKOFHWTNBVBE-UHFFFAOYSA-N | [1] |

Molecular Structure and Functional Significance

The utility of S-4-TB is derived directly from its two key functional moieties: the N-hydroxysuccinimide (NHS) ester and the tri-n-butylstannyl group.

-

N-Succinimidyl (NHS) Ester: This group is a highly efficient acylating agent that reacts readily with primary amines (e.g., the epsilon-amine of lysine residues in proteins) under mild conditions to form stable amide bonds.[1] This reaction is fundamental to its role in bioconjugation.

-

Tri-n-butylstannyl Group: Positioned at the para position of the benzoate ring, this organotin group serves as a versatile handle for radiohalogenation. It facilitates efficient electrophilic destannylation reactions, where the stannyl group is replaced by a radiohalogen such as fluorine-18, iodine-125, or astatine-211.[1][3]

Caption: Key functional groups of this compound.

Synthesis Pathway

S-4-TB is typically synthesized via a two-step process that ensures high purity and yield.[1]

-

NHS Ester Formation: The synthesis begins with the reaction of 4-iodobenzoic acid with N-hydroxysuccinimide (NHS) to form N-succinimidyl 4-iodobenzoate. This step achieves a yield of approximately 55%.[1]

-

Stille Coupling: The iodine atom on the intermediate is then substituted with a tri-n-butylstannyl group via a palladium-catalyzed Stille coupling reaction using hexabutylditin. This second step has a reported yield of 67%.[1]

The final product is purified using silica gel chromatography to achieve a purity greater than 99%.[1]

Caption: Two-step synthesis workflow for S-4-TB.

Mechanism of Action in Radiolabeling and Bioconjugation

The primary application of S-4-TB is the synthesis of radiolabeled biomolecules, which occurs through a sequential, two-stage process. This approach is often referred to as indirect labeling.

-

Radiohalogenation: The tri-n-butylstannyl precursor is first reacted with a radiohalogen (e.g., [¹⁸F]F⁻, ¹²⁵I⁺). The stannyl group is displaced by the radioisotope in a high-yield electrophilic substitution reaction.[1][3] A prominent example is the one-step, copper-mediated radiosynthesis of N-succinimidyl-4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB), a widely used prosthetic group for Positron Emission Tomography (PET) imaging.[1]

-

Bioconjugation: The resulting radiolabeled intermediate, which still possesses the reactive NHS ester, is then introduced to the target biomolecule (e.g., an antibody). The NHS ester reacts with a primary amine on the protein to form a stable amide linkage, thereby covalently attaching the radiolabel to the biomolecule.[1]

This indirect method is particularly advantageous for labeling heat-sensitive biomolecules, as the harsher conditions of radioisotope incorporation are performed on the small molecule precursor before it is conjugated to the delicate protein under milder conditions.[1]

Caption: Two-stage mechanism for indirect radiolabeling of biomolecules.

Key Applications in Research and Drug Development

S-4-TB and its isomers are indispensable tools in nuclear medicine and targeted therapy.

-

PET Imaging: As the direct precursor to [¹⁸F]SFB, S-4-TB is fundamental to the development of PET imaging probes for oncology and other research fields.[1] This allows for non-invasive visualization and quantification of biological processes.

-

Radioimmunotherapy (RIT): The related meta-isomer, N-succinimidyl 3-(tri-n-butylstannyl)benzoate (ATE), has been shown to significantly enhance tumor localization and reduce off-target thyroid uptake of radioiodinated monoclonal antibodies compared to traditional methods like Iodogen.[4][5] This leads to higher tumor radiation doses and improved therapeutic efficacy in preclinical models.[4]

-

Targeted Alpha Therapy (TAT): The stannyl benzoate scaffold is also used for labeling with alpha-emitting isotopes like astatine-211.[1] For instance, N-succinimidyl 3-[²¹¹At]astatobenzoate (SAB), derived from the corresponding tin precursor, is used to label internalizing antibodies for potent alpha-particle therapy.[1]

Experimental Protocol: Radioiodination of a Monoclonal Antibody

This protocol provides a generalized workflow for labeling a monoclonal antibody (MAb) using an S-4-TB derivative.

Materials:

-

This compound (S-4-TB) solution in a suitable organic solvent (e.g., ethanol).

-

Sodium [¹²⁵I]iodide.

-

Oxidizing agent (e.g., N-chlorosuccinimide or Chloramine-T).

-

Quenching solution (e.g., sodium metabisulfite).

-

Monoclonal antibody in a suitable buffer (e.g., phosphate or borate buffer, pH 8.0-8.5).

-

Size-exclusion chromatography column (e.g., Sephadex G-25) for purification.

Methodology:

-

Activation Step (Radioiodination of Precursor):

-

To a shielded vial, add 5-10 µL of the S-4-TB solution.

-

Add 1-5 mCi of Sodium [¹²⁵I]iodide.

-

Initiate the reaction by adding the oxidizing agent.

-

Allow the reaction to proceed for 5-10 minutes at room temperature.

-

Quench the reaction by adding the quenching solution. The product is now N-succinimidyl 4-[¹²⁵I]iodobenzoate ([¹²⁵I]SIB).

-

-

Conjugation Step (Labeling of MAb):

-

Immediately add the activated [¹²⁵I]SIB solution to the vial containing the MAb.

-

Allow the conjugation reaction to proceed for 15-30 minutes at room temperature with gentle mixing. The NHS ester will react with lysine residues on the MAb.

-

-

Purification Step:

-

Purify the radiolabeled MAb from unreacted [¹²⁵I]SIB and other small molecules using a size-exclusion chromatography column.

-

Collect the protein-containing fractions.

-

-

Quality Control:

-

Determine the radiochemical purity and labeling efficiency using methods such as instant thin-layer chromatography (ITLC) or high-performance liquid chromatography (HPLC).

-

Assess the immunoreactivity of the final radiolabeled MAb using an appropriate binding assay.

-

Comparative Analysis with Isomeric and Analogous Reagents

The specific structure of the labeling agent can significantly impact its performance.

| Reagent | Key Structural Feature | Performance Characteristics |

| S-4-TB | para-substituted stannyl group | Serves as the primary precursor for the widely used [¹⁸F]SFB PET agent.[1] |

| ATE (meta-isomer) | meta-substituted stannyl group | Demonstrates 4–12-fold higher tumor uptake and 40–100-fold lower thyroid uptake compared to Iodogen-labeled antibodies.[4][5] |

| MATE (methylated analog) | Methyl group on the benzoate ring | Radioiododestannylation proceeds more slowly than ATE.[6] While showing low thyroid uptake, it can lead to significantly higher kidney uptake in F(ab')2 fragments.[6][7] |

This comparison highlights the critical role that isomeric position and minor structural modifications play in the in vivo biodistribution and stability of the final radiolabeled antibody.

Conclusion

This compound is a cornerstone reagent for the indirect radiolabeling of biomolecules. Its robust synthesis, predictable reactivity, and the favorable in vivo properties of its derivatives make it an invaluable tool for developing next-generation diagnostic imaging agents and targeted radiotherapeutics. The ability to separate the radiohalogenation and bioconjugation steps provides a gentle and efficient method for labeling sensitive proteins, pushing the boundaries of nuclear medicine and personalized therapy.

References

-

Synthesis of this compound. PrepChem.com. [Link]

-

Garg, P. K., Garg, S., & Zalutsky, M. R. (1993). N-succinimidyl 4-methyl-3-(tri-n-butylstannyl)benzoate: Synthesis and Potential Utility for the Radioiodination of Monoclonal Antibodies. Nuclear Medicine and Biology. [Link]

-

Synthesis of 125I labeled N-succinimidyl p-iodobenzoate for use in radiolabeling antibodies. Europe PubMed Central. [Link]

-

Radioiodination of antibodies via N-succinimidyl 2,4-dimethoxy-3-(trialkylstannyl)benzoates. ACS Publications. [Link]

-

N-Succinimidyl 4-methyl-3-(tri-n-butylstannyl)benzoate: Synthesis and potential utility for the radioiodination of monoclonal antibodies. ResearchGate. [Link]

-

Succinimidyl 3-(tri-n-butylstannyl)benzoate | 112725-22-1. J&K Scientific. [Link]

-

Zalutsky, M. R., Noska, M. A., Colapinto, E. V., et al. (1989). Enhanced tumor localization and in vivo stability of a monoclonal antibody radioiodinated using N-succinimidyl 3-(tri-n-butylstannyl)benzoate. Cancer Research. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 107759-58-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. Synthesis of 125I labeled N-succinimidyl p-iodobenzoate for use in radiolabeling antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Enhanced tumor localization and in vivo stability of a monoclonal antibody radioiodinated using N-succinimidyl 3-(tri-n-butylstannyl)benzoate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. N-succinimidyl 4-methyl-3-(tri-n-butylstannyl)benzoate: synthesis and potential utility for the radioiodination of monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Navigating the Synthesis Frontier: A Technical Guide to the Safe Handling and Application of N-Succinimidyl 4-(tri-n-butylstannyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Foreword: Understanding the Dual Nature of a Powerful Reagent

N-Succinimidyl 4-(tri-n-butylstannyl)benzoate stands as a cornerstone reagent in the synthesis of radiolabeled compounds, particularly for applications in biomedical imaging and therapeutics.[1] Its unique bifunctional structure, featuring a reactive N-hydroxysuccinimide (NHS) ester for bioconjugation and a tributylstannyl group for radiohalogenation, offers a streamlined pathway to novel diagnostic and therapeutic agents. However, the very properties that make this compound a powerful tool in the laboratory also necessitate a profound respect for its potential hazards. The presence of the tributyltin moiety places it in a class of organotin compounds known for their toxicity. This guide is crafted to provide researchers with the in-depth knowledge required to handle this compound safely and effectively, ensuring both the integrity of their research and the protection of their health.

Compound Profile and Chemical Properties

A thorough understanding of the chemical and physical properties of this compound is fundamental to its safe handling.

| Property | Value | Source |

| Chemical Name | This compound | [2][3] |

| CAS Number | 107759-58-0 | [2][4][5][6] |

| Molecular Formula | C23H35NO4Sn | [2][3][4] |

| Molecular Weight | 508.24 g/mol | [2][7] |

| Appearance | Likely a white to off-white solid | Inferred from similar compounds |

| Solubility | Soluble in organic solvents such as THF, EtOAc/hexane | [8] |

The Health Hazard Landscape: A Deep Dive into Organotin Toxicity

The primary safety concern with this compound stems from its tributyltin (TBT) component. Organotin compounds, particularly tri-substituted derivatives like TBT, are recognized for their toxic effects.

Routes of Exposure and Potential Health Effects:

-

Dermal Contact: Organotin compounds can be absorbed through the skin and may cause irritation, and in severe cases, chemical burns.[9]

-

Inhalation: Inhalation of dust or aerosols can lead to respiratory tract irritation.

-

Ingestion: Accidental ingestion is a significant route of exposure and can lead to systemic toxicity.

-

Eye Contact: Direct contact can cause serious eye irritation.

Systemic Effects of Tributyltin:

Prudent Practices: A Framework for Safe Handling and Storage

A multi-layered approach to safety is essential when working with this compound. This involves a combination of engineering controls, appropriate Personal Protective Equipment (PPE), and stringent laboratory protocols.

Engineering Controls: The First Line of Defense

All manipulations of this compound, especially in its powdered form, should be conducted in a certified chemical fume hood to minimize the risk of inhalation. The fume hood should have adequate airflow and be regularly maintained.

Personal Protective Equipment (PPE): Essential Barriers

The following PPE is mandatory when handling this compound:

-

Eye and Face Protection: Chemical safety goggles and a face shield are essential to protect against splashes and airborne particles.

-

Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, should be worn. Gloves should be inspected for any signs of degradation before use and disposed of immediately after handling the compound.

-

Body Protection: A laboratory coat, long pants, and closed-toe shoes are required to prevent skin contact.

Storage with Intention: Maintaining Compound Integrity and Safety

Proper storage is crucial for both safety and to maintain the reactivity of this compound.

-

Container: Store in a tightly sealed, clearly labeled container.

-

Environment: Keep in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

-

Inert Atmosphere: For long-term storage and to prevent hydrolysis of the NHS ester, consider storing under an inert atmosphere (e.g., argon or nitrogen).

Experimental Workflow: A Step-by-Step Protocol for Radiolabeling of Antibodies

The primary application of this compound is in the radiohalogenation of biomolecules. The following is a generalized protocol for the radioiodination of a monoclonal antibody, emphasizing the integration of safety measures at each critical step.

Disclaimer: This is a representative protocol and may require optimization for specific antibodies and radioisotopes.

Step 1: Preparation of Reagents and Equipment

-

Action: Bring this compound and all other reagents to room temperature. Ensure all glassware is clean and dry.

-

Safety: All handling of the solid this compound must be performed in a chemical fume hood. Wear all prescribed PPE.

Step 2: Radioiodination of the Precursor

-

Action: In a shielded vial, dissolve this compound in an appropriate organic solvent. Add the radioiodine (e.g., Na[¹²⁵I]) and an oxidizing agent. Allow the reaction to proceed for a specified time.

-

Safety: This step involves radioactive materials and must be conducted in a designated radioactivity work area with appropriate shielding. All personnel must have completed radiation safety training.

Step 3: Purification of the Radiolabeled Intermediate

-

Action: Purify the radiolabeled N-succinimidyl iodobenzoate from the reaction mixture using a suitable method, such as solid-phase extraction or HPLC.

-

Safety: Handle all radioactive fractions with care and monitor for potential contamination.

Step 4: Conjugation to the Antibody

-

Action: Add the purified radiolabeled intermediate to a solution of the antibody in a suitable buffer. Allow the conjugation reaction to proceed.

-

Safety: Maintain aseptic conditions if the final product is for biological use.

Step 5: Purification of the Radiolabeled Antibody

-

Action: Purify the radiolabeled antibody from unreacted labeling agent and other byproducts using size-exclusion chromatography or dialysis.

-

Safety: All purification steps should be performed in a contained and shielded environment.

Step 6: Quality Control

-

Action: Assess the radiochemical purity and immunoreactivity of the final product.

-

Safety: Handle all samples for quality control as radioactive material.

Step 7: Waste Disposal

-

Action: Dispose of all radioactive and chemical waste according to institutional and regulatory guidelines.

-

Safety: Segregate radioactive waste from non-radioactive chemical waste.

Caption: A generalized workflow for the radiolabeling of antibodies using this compound, highlighting key safety considerations at each stage.

Emergency Response: Preparedness for the Unexpected

Despite meticulous planning, accidents can happen. A clear and practiced emergency response plan is crucial.

First Aid Measures

-

Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Spill and Leak Procedures

-

Evacuate: Immediately evacuate the area of the spill.

-

Ventilate: Ensure the area is well-ventilated, but do not direct airflow towards individuals.

-

Contain: For small spills, use an absorbent material to contain the substance.

-

Cleanup: Wearing full PPE, carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

-

Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

Caption: A flowchart outlining the immediate actions to be taken in the event of a spill of this compound.

End-of-Life Cycle: Responsible Waste Disposal

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.

-

Segregation: Keep organotin waste separate from other chemical waste streams.

-

Containerization: Collect waste in a dedicated, sealed, and clearly labeled container. The label should explicitly state "Hazardous Waste: Organotin Compound".

-

Disposal: Arrange for disposal through your institution's environmental health and safety office. Never dispose of organotin waste down the drain or in regular trash. For empty containers, the first rinse with a suitable solvent should be collected as hazardous waste.[10]

Conclusion: A Culture of Safety in Scientific Advancement

This compound is a valuable reagent that enables significant advances in medical research. However, its utility is inextricably linked to the responsibility of the user to handle it with the utmost care and respect for its potential hazards. By integrating the principles of hazard assessment, engineering controls, diligent use of personal protective equipment, and adherence to established protocols, researchers can confidently and safely harness the power of this compound to drive innovation in drug development and diagnostics.

References

-

N-Succinimidyl-4-(tributylstannyl)benzoate. (n.d.). GlpBio. Retrieved January 12, 2026, from [Link]

-

SAFETY DATA SHEET. (2021, June 3). Betco Corporation. Retrieved January 12, 2026, from [Link]

-

Synthesis of this compound. (n.d.). PrepChem.com. Retrieved January 12, 2026, from [Link]

-

BMT Solution (0.25 M ; 0.3 M). (n.d.). emp BIOTECH. Retrieved January 12, 2026, from [Link]

-

Garg, P. K., Garg, S., & Zalutsky, M. R. (1993). N-succinimidyl 4-methyl-3-(tri-n-butylstannyl)benzoate: Synthesis and Potential Utility for the Radioiodination of Monoclonal Antibodies. Nuclear Medicine and Biology, 20(4), 379–387. [Link]

-

N-Succinimidyl-3-(tri-n-butylstannyl)benzoate. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

-

Hazardous Waste Disposal Guide. (n.d.). Dartmouth College. Retrieved January 12, 2026, from [Link]

-

This compound. (n.d.). Chemos. Retrieved January 12, 2026, from [Link]

-

Harrison, C. L., & Moody, T. W. (1984). Astatination of proteins using an N-succinimidyl tri-n-butylstannyl benzoate intermediate. The International Journal of Applied Radiation and Isotopes, 35(11), 1043–1047. [Link]

-

N-SUCCINIMIDYL-4-(TRIBUTYLSTANNYL)BENZOATE | 107759-58-0. (n.d.). Indofine Chemical Company, Inc. Retrieved January 12, 2026, from [Link]

-

Succinimidyl 3-(tri-n-butylstannyl)benzoate | 112725-22-1. (n.d.). J&K Scientific. Retrieved January 12, 2026, from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound | 107759-58-0 [chemicalbook.com]

- 3. 107759-58-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. calpaclab.com [calpaclab.com]

- 5. This compound | Biotechnology & Life science | www.chemos.de [chemos.de]

- 6. N-SUCCINIMIDYL-4-(TRIBUTYLSTANNYL)BENZOATE | 107759-58-0 | INDOFINE Chemical Company [indofinechemical.com]

- 7. N-Succinimidyl-3-(tri-n-butylstannyl)benzoate | C23H35NO4Sn | CID 130716 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. prepchem.com [prepchem.com]

- 9. sds.betco.com [sds.betco.com]

- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]

Navigating the Solubility of N-Succinimidyl 4-(tri-n-butylstannyl)benzoate: A Technical Guide for Researchers

For researchers and professionals in drug development and bioconjugation, understanding the solubility of reagents is paramount to successful and reproducible outcomes. N-Succinimidyl 4-(tri-n-butylstannyl)benzoate, a key intermediate for radioiodination and the synthesis of other labeling compounds, presents a unique solubility profile that warrants a detailed examination.[1] This in-depth technical guide provides a comprehensive overview of its solubility in organic solvents, offering both predictive insights based on its chemical structure and a robust experimental framework for its empirical determination.

Physicochemical Properties and Structural Insights into Solubility

This compound is a bifunctional molecule with distinct regions of polarity that govern its solubility (see Table 1). The large, hydrophobic tri-n-butylstannyl group, attached to the phenyl ring, imparts significant nonpolar character. Conversely, the N-succinimidyl ester moiety is polar, capable of engaging in dipole-dipole interactions. This duality is central to predicting its behavior in various organic solvents. The principle of "like dissolves like" is a foundational concept in this context; polar solvents will more readily solvate the polar N-succinimidyl ester, while nonpolar solvents will interact favorably with the extensive hydrocarbon structure of the tri-n-butyltin group.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 107759-58-0 | [2] |

| Molecular Formula | C23H35NO4Sn | [2] |

| Molecular Weight | 508.24 g/mol | [2] |

Predicted Solubility Profile in Common Organic Solvents

While exhaustive quantitative solubility data for this compound is not extensively published, a qualitative and semi-quantitative profile can be predicted based on its synthesis, purification, and use in subsequent reactions as documented in the scientific literature.

High to Moderate Solubility Predicted in:

-

Tetrahydrofuran (THF): Synthesis of this compound is often performed in anhydrous THF, indicating good solubility in this polar aprotic solvent.[3]

-

Dichloromethane (DCM): The synthesis of structurally similar N-succinimidyl stannyl benzoates utilizes anhydrous dichloromethane, suggesting that DCM is a suitable solvent.

-

Ethyl Acetate (EtOAc) / Hexane Mixtures: The purification of this compound is commonly achieved through silica gel chromatography with an eluent system of 25% ethyl acetate in hexane.[3] This demonstrates its solubility in this moderately polar solvent mixture.

-

Acetonitrile (MeCN): Radiolabeling reactions involving this and similar compounds are often carried out in acetonitrile, pointing to at least moderate solubility.[4]

Limited to Low Solubility Predicted in:

-

Highly Polar Protic Solvents (e.g., Methanol, Ethanol): While the N-succinimidyl ester has some affinity for polar solvents, the large nonpolar tri-n-butylstannyl group is expected to significantly limit solubility in highly polar protic solvents like short-chain alcohols.

-

Highly Nonpolar Solvents (e.g., Hexane, Pentane): Conversely, while the tri-n-butyltin moiety would be well-solvated, the polar N-succinimidyl ester will likely hinder dissolution in purely nonpolar hydrocarbon solvents.

Insoluble in:

-

Water: Due to its predominantly hydrophobic character, this compound is expected to be virtually insoluble in aqueous solutions.

This predicted profile underscores the importance of selecting a solvent that can adequately solvate both the polar and nonpolar regions of the molecule.

Experimental Protocol for Determining Solubility

To move beyond prediction and obtain quantitative data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of this compound in a range of organic solvents.

Materials and Equipment

-

This compound

-

Selected organic solvents (e.g., THF, DCM, EtOAc, MeCN, Hexane, Methanol)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Vortex mixer

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Syringe filters (0.22 µm)

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound into a series of vials.

-

Add a known volume of each selected organic solvent to the respective vials.

-

Securely cap the vials and vortex for 1-2 minutes to ensure initial dispersion.

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C) for 24-48 hours to allow the system to reach equilibrium.

-

-

Sample Processing:

-

After the equilibration period, visually inspect the vials to confirm the presence of undissolved solid.

-

Centrifuge the vials at a high speed to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove any remaining particulate matter.

-

-

Quantitative Analysis by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (in which it is freely soluble, e.g., THF).

-

Inject the standards into the HPLC system to generate a calibration curve.

-

Dilute the filtered supernatant from the saturated solutions with a known volume of the mobile phase or a suitable solvent.

-

Inject the diluted samples into the HPLC system and determine the concentration of the solute from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Self-Validating System and Causality

This protocol incorporates self-validating checks. The visual confirmation of excess solid ensures that the solution is indeed saturated. The use of a thermostatically controlled environment minimizes temperature-dependent solubility variations. Centrifugation and filtration are critical steps to prevent the transfer of solid particles, which would lead to an overestimation of solubility. The HPLC calibration curve provides a robust and accurate method for quantification.

Visualization of Experimental Workflow

To further clarify the experimental process, the following diagrams illustrate the key stages of the solubility determination protocol.

Caption: Workflow for solubility determination.

Caption: Decision point for ensuring saturation.

Conclusion

A thorough understanding of the solubility of this compound is crucial for its effective use in research and development. While its bifunctional nature presents a nuanced solubility profile, a combination of predictive analysis based on its chemical structure and empirical determination through a robust experimental protocol can provide the necessary clarity. This guide offers a framework for researchers to confidently handle and utilize this important chemical intermediate, ensuring the reliability and success of their scientific endeavors.

References

-

PrepChem. Synthesis of this compound. [Link]

-

Zalutsky, M. R., & Garg, P. K. (1993). N-succinimidyl 4-methyl-3-(tri-n-butylstannyl)benzoate: Synthesis and Potential Utility for the Radioiodination of Monoclonal Antibodies. Nuclear Medicine and Biology, 20(4), 379-387. [Link]

-

Ali, S. A., & Warren, J. D. (1989). Synthesis of 125I labeled N-succinimidyl p-iodobenzoate for use in radiolabeling antibodies. International Journal of Radiation Applications and Instrumentation. Part B. Nuclear Medicine and Biology, 16(7), 727-733. [Link]

-

J&K Scientific. Succinimidyl 3-(tri-n-butylstannyl)benzoate | 112725-22-1. [Link]

-

Zalutsky, M. R., & Narula, A. S. (1988). Radiohalogenation of a monoclonal antibody using an N-succinimidyl 3-(tri-n-butylstannyl)benzoate intermediate. Cancer research, 48(6), 1446-1450. [Link]

-

Watanabe, H., et al. (2016). Continuous-Flow Synthesis of N-Succinimidyl 4-[18F]fluorobenzoate Using a Single Microfluidic Chip. PloS one, 11(7), e0159688. [Link]

-

Vaidyanathan, G., et al. (2017). N-Succinimidyl guanidinomethyl iodobenzoate protein radiohalogenation agents: Influence of isomeric substitution on radiolabeling and target cell residualization. Nuclear medicine and biology, 50, 11-21. [Link]

-

Organic Syntheses. Preparation of t-Butyl-3-Bromo-5-Formylbenzoate Through Selective Metal-Halogen Exchange Reactions. [Link]

-

Freud, A., Canfi, A., & Zafran, M. (1992). A convenient synthesis of N-succinimidyl-3-iodo-[125I]benzoate, a reagent for protein iodination. International journal of radiation applications and instrumentation. Part B, Nuclear medicine and biology, 19(6), 703-704. [Link]

-

Liu, Z., et al. (2005). Synthesis and 125I labeling of N-succinimidyl-3-(tri-n-butylstannyl)benzoate. Journal of Isotopes, 18(3), 148-152. [Link]

- Google Patents. US4584303A - N-aryl-N-(4-piperidinyl)amides and pharmaceutical compositions and method employing such compounds.

-

J-GLOBAL. No-carrier-added astatination of N-succinimidyl-3-(tri-n-butylstannyl) benzoate (ATE) via electrophilic destannylation. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 107759-58-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. prepchem.com [prepchem.com]

- 4. Continuous-Flow Synthesis of N-Succinimidyl 4-[18F]fluorobenzoate Using a Single Microfluidic Chip - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on N-Succinimidyl 4-(tri-n-butylstannyl)benzoate for Bioconjugation

Introduction: The Critical Role of Linkers in Modern Bioconjugation

In the landscape of advanced therapeutics and diagnostics, the ability to selectively link molecules to create functional constructs is paramount. This process, known as bioconjugation, is the cornerstone of technologies like antibody-drug conjugates (ADCs), targeted imaging agents, and novel biosensors.[1][2] At the heart of these innovations lies the linker, a molecular bridge that connects a biomolecule, such as a monoclonal antibody, to a payload, which could be a cytotoxic drug, a radioactive isotope, or a fluorescent probe. The choice of linker is a critical determinant of the final conjugate's stability, efficacy, and overall performance.

This guide provides a comprehensive technical overview of N-Succinimidyl 4-(tri-n-butylstannyl)benzoate, a bifunctional linker that has carved a significant niche in the field, particularly in radiopharmaceutical chemistry and the development of complex biomolecular structures.[3] We will delve into its core functionalities, key applications, and provide detailed protocols to empower researchers, scientists, and drug development professionals in harnessing its full potential.

Core Principles of this compound Functionality

This compound is a hetero-bifunctional crosslinker, meaning it possesses two different reactive groups, each with a distinct chemical target. This dual reactivity is the key to its versatility.

-

N-Hydroxysuccinimide (NHS) Ester: This functional group is highly reactive towards primary amines, such as the side chain of lysine residues found abundantly on the surface of proteins like monoclonal antibodies.[3] The reaction forms a stable amide bond, securely anchoring the linker to the biomolecule.

-

Tri-n-butylstannyl Group: This organotin moiety is the workhorse for subsequent conjugation steps. It is particularly amenable to two powerful chemical transformations:

-

Radioiodination/Radiohalogenation: The tin-carbon bond can be efficiently cleaved and replaced with a radioactive isotope of iodine (e.g., ¹²⁵I, ¹³¹I) or other halogens like astatine-211 through electrophilic destannylation.[3][4] This provides a mild and efficient method for radiolabeling sensitive biomolecules.

-

Stille Cross-Coupling: The tri-n-butylstannyl group can participate in palladium-catalyzed Stille cross-coupling reactions.[5][6] This allows for the formation of a new carbon-carbon bond, enabling the attachment of a wide array of payloads that are functionalized with a suitable halide or triflate.

-

The strategic separation of these two reactive steps is a significant advantage. The biomolecule can first be modified with the linker under mild, aqueous conditions tolerated by the protein. Following purification, the more stringent conditions of the second reaction (radiolabeling or Stille coupling) can be performed on the linker-modified biomolecule without exposing the sensitive protein to potentially harsh reagents.

Key Application I: Radiolabeling of Monoclonal Antibodies for Imaging and Therapy

One of the most prominent applications of this compound is in the radioiodination of monoclonal antibodies (mAbs) for both diagnostic imaging (e.g., SPECT) and targeted radiotherapy.[3][7]

The Causality Behind the Choice: Traditional radioiodination methods, such as those using Iodogen or chloramine-T, can sometimes lead to in vivo dehalogenation, resulting in the undesirable accumulation of radioactivity in the thyroid and other non-target tissues.[7][8] The use of an N-succinimidyl benzoate-based linker offers a more stable attachment of the radioiodine to the antibody. Studies have shown that antibodies labeled using this method exhibit significantly reduced thyroid uptake and improved tumor-to-normal tissue ratios compared to conventional methods.[7][8] This enhanced stability translates to clearer imaging signals and more effective and less toxic radiotherapeutic outcomes.[9]

Experimental Workflow: Radioiodination of a Monoclonal Antibody

The following is a generalized, step-by-step protocol for the radioiodination of a monoclonal antibody using this compound.

Part A: Acylation of the Monoclonal Antibody

-

Preparation of Reagents:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

-

This compound dissolved in an organic solvent such as dimethylformamide (DMF).

-

Purification system (e.g., size-exclusion chromatography column like a G25 desalting column).

-

-

Reaction Setup:

-

To the mAb solution, add a calculated molar excess of the this compound solution. The exact ratio should be optimized for the specific antibody and desired degree of labeling.

-

Incubate the reaction mixture at room temperature for 30-60 minutes with gentle mixing.

-

-

Purification:

-

Remove the unreacted linker and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable buffer.

-

Collect the protein-containing fractions.

-

Part B: Radioiodination of the Acylated Antibody

-

Preparation of Reagents:

-

Acylated mAb from Part A.

-

Radioactive iodine (e.g., Na¹²⁵I).

-

Oxidizing agent (e.g., N-chlorosuccinimide).

-

Quenching solution (e.g., sodium metabisulfite).

-

-

Reaction Setup:

-

In a shielded vial, combine the acylated mAb, radioactive iodine, and the oxidizing agent.

-

Allow the reaction to proceed for 5-15 minutes at room temperature.

-

-

Quenching and Purification:

-

Stop the reaction by adding the quenching solution.

-

Purify the radioiodinated antibody from unreacted iodine and other small molecules using a desalting column.

-

-

Quality Control:

-

Determine the radiolabeling efficiency and the immunoreactivity of the final product.

-

Key Application II: Construction of Antibody-Drug Conjugates via Stille Coupling

While less common than maleimide-based chemistries, the tri-n-butylstannyl group on the linker can be leveraged for the palladium-catalyzed Stille cross-coupling reaction to attach cytotoxic payloads.[5][6] This approach offers an alternative conjugation strategy, particularly for payloads that may be incompatible with other common bioconjugation chemistries.

The Causality Behind the Choice: The Stille coupling is known for its tolerance of a wide variety of functional groups, which can be advantageous when working with complex drug molecules.[5][10] The reaction proceeds under relatively mild conditions, which is crucial for maintaining the structural integrity and biological activity of the antibody.[5] This method allows for the creation of a stable, non-cleavable carbon-carbon bond between the linker and the drug, which can be desirable for certain ADC designs.

Experimental Workflow: ADC Synthesis via Stille Coupling

The following protocol outlines the general steps for synthesizing an ADC using this compound and a Stille coupling reaction.

Part A: Preparation of the Acylated Antibody

This part is identical to Part A of the radioiodination workflow, resulting in a purified antibody functionalized with the tri-n-butylstannyl benzoate linker.

Part B: Stille Cross-Coupling

-

Preparation of Reagents:

-

Acylated mAb from Part A.

-

Payload functionalized with a halide or triflate (e.g., Drug-I).

-

Palladium catalyst (e.g., Pd(PPh₃)₄).

-

Aqueous-compatible co-solvent (e.g., DMF, DMSO).

-

Additives (e.g., copper(I) iodide as a co-catalyst).

-

-

Reaction Setup:

-

In an inert atmosphere (e.g., under argon or nitrogen), combine the acylated mAb, the functionalized payload, and the palladium catalyst in a suitable buffer/co-solvent system.

-

Incubate the reaction at a controlled temperature (e.g., 37°C) for several hours to overnight.

-

-

Purification:

-

Purify the resulting ADC from the catalyst, unreacted payload, and byproducts. This can be achieved through methods like protein A chromatography, size-exclusion chromatography, or tangential flow filtration.

-

-

Characterization:

-

Characterize the ADC to determine the drug-to-antibody ratio (DAR), purity, and biological activity.

-

Quantitative Data Summary

| Parameter | Radioiodination | Stille Coupling for ADCs |

| Typical Labeling Efficiency | >90% for the initial radioiodination of the linker.[7] 60-65% coupling efficiency to the antibody.[7] | Highly variable depending on payload, catalyst, and reaction conditions. |

| Reaction Time | 5-15 minutes for radioiodination; 30-60 minutes for acylation.[7] | Can range from a few hours to overnight. |

| Key Advantages | High radiochemical yields, increased in vivo stability of the radiolabel, reduced thyroid uptake.[7][8] | Forms a stable C-C bond, tolerates a wide range of functional groups.[5][10] |

| Potential Challenges | Requires handling of radioactive materials. Optimization of acylation to control the degree of labeling is necessary. | Removal of toxic tin byproducts and palladium catalyst is critical. Requires inert atmosphere and careful optimization of reaction conditions. |

Trustworthiness and Self-Validating Systems

The protocols described are designed to be self-validating through rigorous in-process and final product quality control.

-

For Radioiodination:

-

Thin-Layer Chromatography (TLC): To confirm the successful radioiodination of the linker and the final conjugate.

-

Size-Exclusion HPLC: To determine the purity of the radiolabeled antibody and quantify any aggregation.

-

Immunoreactivity Assay (e.g., ELISA): To ensure that the conjugation process has not compromised the antibody's ability to bind to its target antigen.

-

-

For ADC Synthesis:

-

Hydrophobic Interaction Chromatography (HIC): To determine the drug-to-antibody ratio (DAR) and the distribution of drug-loaded species.

-

Mass Spectrometry: To confirm the covalent attachment of the drug to the antibody.

-

In Vitro Cytotoxicity Assays: To verify that the final ADC retains the desired biological activity.

-

Conclusion: A Versatile Tool for Advanced Bioconjugation

This compound stands out as a valuable and versatile linker in the bioconjugation toolbox. Its dual reactivity allows for a two-step conjugation strategy that is particularly well-suited for the stable radiolabeling of antibodies and offers an alternative pathway for the synthesis of antibody-drug conjugates. While the use of organotin compounds necessitates careful handling and purification procedures due to their toxicity, the benefits of enhanced stability and expanded chemical space for conjugation make it a compelling choice for researchers and developers in the fields of medical imaging, radiotherapy, and targeted drug delivery.

References

-

Garg, P. K., Garg, S., & Zalutsky, M. R. (1993). N-succinimidyl 4-methyl-3-(tri-n-butylstannyl)benzoate: Synthesis and Potential Utility for the Radioiodination of Monoclonal Antibodies. Nuclear Medicine and Biology, 20(4), 379-387. [Link]

-

NROChemistry. (n.d.). Stille Coupling. Retrieved from [Link]

-

Wikipedia. (2023). Stille reaction. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of this compound. Retrieved from [Link]

-

Garg, P. K., Garg, S., & Zalutsky, M. R. (1993). N-succinimidyl 4-methyl-3-(tri-n-butylstannyl)benzoate: Synthesis and potential utility for the radioiodination of monoclonal antibodies. ResearchGate. [Link]

-

Obora, Y., Tsuji, Y., Kobayashi, M., & Kawamura, T. (2006). Stille Coupling Reaction Using 4-(Trimethylsilyl)-2-butenylstannanes To Afford Allylic Silanes. The Journal of Organic Chemistry, 71(19), 7473–7479. [Link]

-

Organic Chemistry Portal. (n.d.). Stille Coupling. Retrieved from [Link]

-

J&K Scientific LLC. (n.d.). Stille Cross-Coupling. Retrieved from [Link]

-

Zalutsky, M. R., & Narula, A. S. (1988). Radiohalogenation of a monoclonal antibody using an N-succinimidyl 3-(tri-n-butylstannyl)benzoate intermediate. International Journal of Radiation Applications and Instrumentation. Part A. Applied Radiation and Isotopes, 39(3), 227-232. [Link]

-

Zalutsky, M. R., Noska, M. A., Colapinto, E. V., Garg, P. K., & Bigner, D. D. (1989). Enhanced tumor localization and in vivo stability of a monoclonal antibody radioiodinated using N-succinimidyl 3-(tri-n-butylstannyl)benzoate. Cancer Research, 49(20), 5543-5549. [Link]

-

Brown, J. M., et al. (1991). Improved therapeutic efficacy of a monoclonal antibody radioiodinated using N-succinimidyl-3-(tri-n-butylstannyl)benzoate. Cancer Research, 51(16), 4387-4393. [Link]

-

J&K Scientific. (n.d.). Succinimidyl 3-(tri-n-butylstannyl)benzoate. Retrieved from [Link]

-

Morais, M., Forte, N., & Vijay, C. (n.d.). Application of Next Generation Maleimides (NGMs) to Site-Selective Antibody Conjugation. UCL Discovery. [Link]

-

National Center for Biotechnology Information. (n.d.). N-Succinimidyl-3-(tri-n-butylstannyl)benzoate. PubChem Compound Database. Retrieved from [Link]

-

MacDonald, J. I., et al. (2021). Antibody–Drug Conjugates—A Tutorial Review. Molecules, 26(11), 3264. [Link]

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. chemimpex.com [chemimpex.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Stille Coupling | NROChemistry [nrochemistry.com]

- 6. Stille reaction - Wikipedia [en.wikipedia.org]

- 7. Radiohalogenation of a monoclonal antibody using an N-succinimidyl 3-(tri-n-butylstannyl)benzoate intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Enhanced tumor localization and in vivo stability of a monoclonal antibody radioiodinated using N-succinimidyl 3-(tri-n-butylstannyl)benzoate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Improved therapeutic efficacy of a monoclonal antibody radioiodinated using N-succinimidyl-3-(tri-n-butylstannyl)benzoate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. jk-sci.com [jk-sci.com]

Understanding the role of the tri-n-butylstannyl group in radiolabeling.

A Technical Guide to the Tri-n-butylstannyl Group in Radiolabeling

Introduction: The Quest for Precision in Molecular Imaging

In the landscape of modern drug development and diagnostics, molecular imaging techniques such as Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) are indispensable tools.[1][2] These technologies rely on the administration of radiopharmaceuticals—biologically active molecules tagged with a radionuclide—to visualize and quantify physiological processes in vivo. The precision of these images, and thus their diagnostic and scientific value, is fundamentally dependent on the ability to incorporate a radionuclide into a complex molecule at a specific, known location without altering its biological function.

This requirement for site-specific, high-yield radiolabeling has driven the development of sophisticated chemical strategies. Among the most robust and versatile of these is the use of organotin precursors, particularly molecules containing the tri-n-butylstannyl ([Sn(Bu)₃]) group. This guide provides an in-depth technical overview of the role of the tri-n-butylstannyl group as a linchpin in modern radiochemistry, enabling the efficient and regioselective synthesis of radiotracers for research and clinical applications.

The Chemistry of Organostannanes: Why Tri-n-butyltin?

The utility of the tri-n-butylstannyl group is rooted in the unique nature of the carbon-tin (C-Sn) bond. This bond is sufficiently stable to withstand a wide range of synthetic manipulations, allowing for the complex, multi-step synthesis of drug candidates before the introduction of the radionuclide.[3] This "late-stage" labeling capability is critical when working with short-lived isotopes.

However, the C-Sn bond is also susceptible to facile, high-yield cleavage under specific and mild conditions via electrophilic or oxidative destannylation. This reaction allows for the precise substitution of the entire -Sn(Bu)₃ moiety with a radioisotope. The bulky n-butyl groups enhance the stability of the precursor and its lipophilicity, often aiding in purification. Arylstannanes, in particular, are attractive precursors due to their bench-top stability and the ease with which they can be prepared from corresponding haloarenes.[3][4]

Core Applications: Radiolabeling via Destannylation

The destannylation strategy is predominantly used for the introduction of radiohalogens, most notably iodine and fluorine isotopes.

Radioiodination via Iododestannylation

Electrophilic radioiododestannylation is the most common and well-established application of stannyl precursors and remains a method of choice for many radioiodination procedures.[5] This reaction is used to label molecules with important SPECT (e.g., ¹²³I) and therapeutic (e.g., ¹³¹I) isotopes.

Mechanism: The process involves the in-situ generation of an electrophilic radioiodine species (e.g., I⁺) from a radioiodide salt (NaI). This is achieved using an oxidizing agent. The electrophilic iodine then attacks the electron-rich carbon atom bearing the stannyl group, leading to the cleavage of the C-Sn bond and the formation of a new carbon-iodine (C-I) bond in a process of ipso-substitution.[6]

Key Reagents:

-

Oxidizing Agents: The choice of oxidizing agent is critical and depends on the sensitivity of the substrate molecule. Common choices include:

-

Chloramine-T: A strong oxidant, effective at neutral pH, but can cause oxidation of sensitive functional groups if reaction times are not carefully controlled.[6][7][8]

-